1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-4-6-17(9)11)16-5-3-8(12)7-16/h4,6,8H,2-3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLZHYFDFNLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN=C2N3CCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(3-Ethyl-triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine typically involves:
- Construction of the triazolo[4,3-a]pyrazine core via cyclization reactions starting from substituted pyrazine derivatives.
- Introduction of the ethyl substituent at the 3-position of the triazolo ring.
- Subsequent nucleophilic substitution or coupling to attach the pyrrolidin-3-amine group at the 8-position of the triazolo[4,3-a]pyrazine system.
Key Intermediates and Cyclization
A common starting material is 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate to form hydrazinopyrazine intermediates. These intermediates are then cyclized with triethoxy methane or triethyl orthoacetate under reflux conditions to generate the fused triazolo[4,3-a]pyrazine ring system.
Table 1: Cyclization Reaction Conditions
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| A | 2,3-dichloropyrazine + Hydrazine hydrate | EtOH, 85°C, reflux | Hydrazinopyrazine intermediate |
| B | Hydrazinopyrazine + Triethoxy methane | 80°C, reflux | Triazolo[4,3-a]pyrazine intermediate |
This approach is detailed in the synthesis of related triazolo[4,3-a]pyrazine derivatives, where hydrazine substitution precedes cyclization to form the fused heterocycle.
Attachment of Pyrrolidin-3-amine
The final step involves coupling the triazolo[4,3-a]pyrazine core with pyrrolidin-3-amine. This is generally achieved via nucleophilic aromatic substitution or amide bond formation, depending on the functional groups present on the triazolo ring.
For example, the triazolo[4,3-a]pyrazine intermediate bearing a suitable leaving group (e.g., chloride) at the 8-position undergoes substitution with pyrrolidin-3-amine under basic conditions, often in polar aprotic solvents such as DMF or THF, at moderate temperatures (room temperature to 70°C).
Representative Synthetic Route Summary
Detailed Research Findings
Hydrazine Substitution and Cyclization : The reaction of 2,3-dichloropyrazine with hydrazine hydrate in ethanol at reflux yields hydrazinopyrazine intermediates, which upon reflux with triethoxy methane cyclize to the triazolo[4,3-a]pyrazine core.
Nucleophilic Aromatic Substitution : The substitution of the 8-position chlorine on the triazolo-pyrazine core by pyrrolidin-3-amine is facilitated by potassium carbonate as a base in DMF at room temperature to 70°C, yielding the desired amine-substituted product.
Purification and Characterization : Crude products are typically purified by crystallization from methanol or ethyl acetate mixtures. Characterization is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, IR, and mass spectrometry.
Example Experimental Conditions from Literature
| Parameter | Condition/Value |
|---|---|
| Solvent for hydrazine substitution | Ethanol (EtOH) |
| Temperature (hydrazine substitution) | 85°C, reflux |
| Cyclization reagent | Triethoxy methane |
| Cyclization temperature | 80°C, reflux |
| Base for amine substitution | Potassium carbonate (K2CO3) |
| Solvent for amine substitution | Dimethylformamide (DMF) |
| Temperature (amine substitution) | Room temperature to 70°C |
| Reaction time (amine substitution) | 15 min stirring + 18-24 h heating |
Notes on Scale and Yield
- The yields of intermediate cyclization steps are generally good, often exceeding 60–70%.
- The final substitution with pyrrolidin-3-amine proceeds with high conversion and can be optimized by adjusting temperature and reaction time.
- Crystallization and purification steps are crucial for isolating pure compound suitable for further biological evaluation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2,3-dichloropyrazine + hydrazine hydrate | EtOH, 85°C, reflux | ~70 | Formation of hydrazinopyrazine |
| 2 | Cyclization | Hydrazinopyrazine + triethoxy methane | 80°C, reflux | ~65 | Formation of triazolo[4,3-a]pyrazine core |
| 3 | Alkylation/functionalization | Ethyl source + triazolo intermediate | Variable | Variable | Introduction of ethyl group |
| 4 | Nucleophilic substitution | 3-Ethyl-triazolo intermediate + pyrrolidin-3-amine | DMF, K2CO3, RT-70°C | >70 | Final coupling step |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to an amide or nitro group.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or nitric acid.
Reduction reactions can be performed using hydrogen gas and a catalyst or metal hydrides.
Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed:
Oxidation can yield amides or nitro derivatives.
Reduction can produce secondary or tertiary amines.
Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated that derivatives of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine exhibit significant anticancer properties. For instance:
- Inhibition of c-Met Kinase : This compound has been evaluated for its inhibitory activity against c-Met kinase, a critical target in cancer therapy. Research indicates that it can effectively inhibit this kinase in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that treatment with this compound leads to cell cycle arrest and induces apoptosis in cancer cells. This mechanism is crucial for the development of anticancer therapies .
Antibacterial Properties
In addition to its anticancer activity, this compound has demonstrated notable antibacterial effects. It has been shown to inhibit key enzymes involved in bacterial proliferation, making it a potential candidate for developing new antibacterial agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The initial steps often include the synthesis of intermediates through nucleophilic substitutions and cyclization reactions involving hydrazine derivatives and pyrazines.
- Functionalization : The compound can undergo further modifications to enhance its biological activity or reduce toxicity. This includes exploring various substituents on the triazole or pyrazine rings to optimize pharmacological profiles .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism by which 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
The following analysis compares 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues of the [1,2,4]Triazolo[4,3-a]pyrazine Core
Key Observations :
- Substituent Effects: Replacement of the ethyl group in the target compound with phenyl (33) or nitrophenyl (36) enhances aromaticity and may alter receptor binding affinity.
- Amine Side Chain : Pyrrolidin-3-amine (target) vs. phenethylamine (33, 36) or piperazine () influences pharmacokinetics. Pyrrolidine’s constrained conformation may enhance selectivity for specific biological targets.
Derivatives with Alternative Heterocyclic Cores
Key Observations :
- Core Flexibility : Pyrazine cores (target) exhibit higher polarity than pyridine () or azepine () analogs, impacting membrane permeability.
- Biological Implications : Azepine-containing derivatives () may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.
Key Observations :
Biological Activity
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS Number: 2097946-48-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a triazolo-pyrazine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 232.29 g/mol. Its structural characteristics are critical for its interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature:
- Conventional Synthesis : Utilizing hydrazine derivatives and pyrazine-based compounds.
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly compared to traditional techniques .
Antitumor Activity
Research indicates that derivatives of triazolo-pyrazines exhibit significant antitumor properties through the inhibition of key kinases such as c-Met and VEGFR-2. These kinases play crucial roles in tumor growth and metastasis:
- c-Met Inhibition : Compounds similar to this compound have shown potent inhibition of c-Met with IC50 values in the low micromolar range (0.005 µM) .
The mechanism involves interference with signaling pathways that regulate cell proliferation and survival. In vitro studies using human cancer cell lines (A549, MCF-7) demonstrated that these compounds induce apoptosis and inhibit cell cycle progression .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the triazolo-pyrazine scaffold can significantly enhance biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 3-Ethyl Group | Enhances lipophilicity |
| Amino Group | Critical for receptor binding |
| Pyrazine Ring | Influences kinase selectivity |
Case Studies
- Inhibition of c-Met : A study demonstrated that the compound effectively inhibited c-Met in A549 lung cancer cells, leading to reduced cell viability and migration .
- Dual Inhibition : The compound was also evaluated for dual inhibition of c-Met and VEGFR-2, showing promising results in preclinical models of cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
